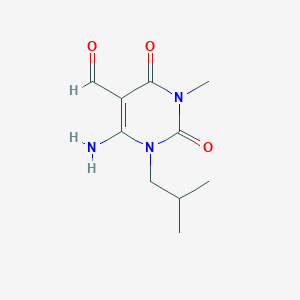

6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6(2)4-13-8(11)7(5-14)9(15)12(3)10(13)16/h5-6H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEUPOYACKBOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

生物活性

6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 101989-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes an amino group and a carbaldehyde group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 225.24 g/mol. Its structure allows for various chemical reactions that can lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor , which can disrupt specific biochemical pathways by binding to the active sites of enzymes. This inhibition can lead to therapeutic effects in different biological contexts.

Therapeutic Potential

Research indicates that this compound may possess antitumor and antiviral properties. The compound's interactions with nucleic acids suggest potential applications in gene expression modulation and cellular process regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In a study evaluating various pyrimidine derivatives for anticancer properties, this compound demonstrated significant cytotoxic effects against human tumor cell lines (e.g., HepG2 and NCI-H661) .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting topoisomerase II activity more effectively than standard chemotherapeutic agents .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzyme functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyluracil | Lacks amino and carbaldehyde groups | Less reactive; limited biological activity |

| 6-Amino-1,3-dimethyluracil | Similar structure without carbaldehyde group | Reduced reactivity; lower enzyme inhibition |

| Caffeine Impurity B | Contains methyl groups but no amino group | Different mechanism; less potential for enzyme inhibition |

常见问题

Basic: What are the optimal synthetic routes for 6-amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

Methodological Answer:

The compound can be synthesized via modified Biginelli reactions, leveraging urea derivatives and β-ketoaldehydes. A typical protocol involves:

- Condensing 3-methyl-2-methylpropylamine with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrimidine core.

- Introducing the carbaldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) at the 5-position .

Critical Parameters: - Temperature control (70–80°C) to avoid side reactions like over-oxidation.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Basic: How can structural elucidation be performed for this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., carbaldehyde proton at δ 9.8–10.2 ppm, dioxo groups at δ 160–170 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1750 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .

- X-ray Crystallography : Resolve regiochemistry and hydrogen-bonding patterns (e.g., intramolecular H-bonding between amino and carbonyl groups) .

Advanced: How to address regioselectivity challenges during functionalization of the tetrahydropyrimidine ring?

Methodological Answer:

Regioselectivity in electrophilic substitution is influenced by:

- Substituent Effects : The 2-methylpropyl group at N1 sterically hinders the 4-position, directing electrophiles to the 5-carbaldehyde site .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing reactivity at the 5-position .

Experimental Design: - Compare reaction outcomes with/without catalysts using HPLC-MS to track regioselectivity .

Advanced: How to resolve contradictions in spectral data for intermediates?

Methodological Answer:

Contradictions (e.g., unexpected ¹³C shifts) may arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate structures .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps : Locate electron-deficient sites (e.g., carbaldehyde carbon) for nucleophilic attack .

- Transition State Modeling : Use DFT (B3LYP/6-31G*) to simulate activation energies for reactions with amines or hydrazines .

Validation: - Correlate computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring).

Advanced: How to evaluate the compound’s potential bioactivity against microbial targets?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) to identify binding affinities .

- In Vitro Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC concentrations .

Advanced: How to optimize stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Lyophilization for long-term storage.

- Buffered formulations (pH 6–7) to minimize hydrolysis .

Advanced: What alternative synthetic routes exist for derivatives with enhanced solubility?

Methodological Answer:

- Mannich Reactions : Introduce hydrophilic groups (e.g., morpholine) at the 3-amino position using formaldehyde and secondary amines .

- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to the carbaldehyde group .

Analytical Validation: - Compare solubility profiles (e.g., shake-flask method) and logP values (HPLC) of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。